Temocapril-d5

Description

Contextualizing the Renin-Angiotensin-Aldosterone System (RAAS) and Angiotensin-Converting Enzyme (ACE) Inhibition in Preclinical Research

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. nih.govjmcp.org Dysregulation of this system is a key factor in the development of cardiovascular and renal diseases. nih.govmdpi.com The system is initiated by the enzyme renin, which leads to the formation of angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into angiotensin II, a potent vasoconstrictor and the primary active component of the RAAS. nih.govjmcp.orgconsensus.app

In preclinical research, animal models are extensively used to study the role of the RAAS in the development of conditions like myocardial fibrosis and to evaluate the efficacy of therapeutic interventions. mdpi.com ACE inhibitors are a class of drugs that block the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure. consensus.appresearchgate.net They also inhibit the degradation of bradykinin (B550075), a vasodilator. ahajournals.org Preclinical studies with ACE inhibitors have provided significant insights into the pathophysiology of cardiovascular and renal diseases and have been instrumental in the development of new treatments. nih.govjmcp.orgahajournals.org These studies often investigate the effects of ACE inhibitors on blood pressure, cardiac remodeling, and renal function in various disease models. mdpi.comahajournals.org

Principles of Deuterium (B1214612) Isotope Labeling in Pharmaceutical Sciences and its Impact on Drug Development

Deuterium isotope labeling is a technique where hydrogen atoms in a molecule are replaced by their stable, non-radioactive isotope, deuterium. acanthusresearch.com This subtle change can have a significant impact on the drug's properties, particularly its metabolic stability. nih.govinformaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. informaticsjournals.co.inresearchgate.net This can lead to a slower rate of metabolism, which can improve the pharmacokinetic profile of a drug. nih.govinformaticsjournals.co.in

The difference in reaction rates between a compound and its deuterated analogue is known as the deuterium kinetic isotope effect (DKIE). wikipedia.orgacs.org A primary DKIE is observed when the C-H bond being broken in the rate-determining step of a reaction is replaced by a C-D bond. prolynxinc.com The stronger C-D bond requires more energy to break, resulting in a slower reaction rate. researchgate.net The magnitude of the DKIE (kH/kD) can theoretically be as high as 10, meaning the reaction can be up to 10 times slower for the deuterated compound. acs.orgprolynxinc.com Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but can still influence the reaction rate, though typically to a lesser extent. wikipedia.org This effect is a quantum phenomenon arising from the lower vibrational frequency of the heavier deuterium isotope. wikipedia.org

The primary application of deuteration in drug development is to improve a drug's pharmacokinetic properties. nih.gov By strategically replacing hydrogen with deuterium at metabolically vulnerable sites ("soft spots"), the rate of metabolic breakdown can be reduced. nih.gov This can lead to several benefits, including:

Improved Metabolic Stability and Half-Life: A slower metabolism can lead to a longer biological half-life, potentially allowing for less frequent dosing. informaticsjournals.co.inbioscientia.de

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful metabolites, potentially improving the drug's safety profile. nih.govunibestpharm.com

Enhanced Selectivity: Deuteration can sometimes prevent the formation of non-selective metabolites, thereby increasing the drug's selectivity for its intended target. unibestpharm.com

The effects of deuteration are not always predictable and must be evaluated on a case-by-case basis. bioscientia.de

Theoretical Framework of Deuterium Kinetic Isotope Effects (DKIE)

Significance of Temocapril-d5 in Preclinical Pharmaceutical Research and Bioanalytical Methodologies

This compound, as a stable isotope-labeled internal standard, is invaluable in quantitative bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comscioninstruments.com In these analyses, an internal standard is added to samples to correct for variations during sample preparation and instrumental analysis. scioninstruments.comcaymanchem.com

Stable isotope-labeled standards like this compound are considered the gold standard for internal standards in mass spectrometry for several reasons: scioninstruments.comnih.gov

Similar Chemical and Physical Properties: Being nearly identical to the analyte (Temocapril), this compound behaves similarly during extraction, chromatography, and ionization, which helps to minimize analytical variability and improve the accuracy and reproducibility of the results. acanthusresearch.comcaymanchem.com

Distinct Mass-to-Charge Ratio: The higher mass of deuterium makes this compound easily distinguishable from the unlabeled Temocapril (B1683001) by the mass spectrometer, allowing for precise quantification. scioninstruments.com

Correction for Matrix Effects: Matrix effects, where other components in a biological sample suppress or enhance the ionization of the analyte, can be a significant source of error in LC-MS. Since the internal standard is affected by the matrix in the same way as the analyte, it can effectively correct for these effects. scioninstruments.com

Therefore, the use of this compound as an internal standard is crucial for developing robust and reliable bioanalytical methods to measure Temocapril concentrations in preclinical studies. acanthusresearch.comnih.gov This allows for accurate assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Compound Information Table

| Compound Name | Classification/Type |

| Temocapril | Angiotensin-Converting Enzyme (ACE) Inhibitor, Prodrug nih.govdrugbank.com |

| This compound | Deuterated Temocapril, Stable Isotope-Labeled Internal Standard chemsrc.com |

| Temocaprilat (B1682742) | Active metabolite of Temocapril nih.govhmdb.ca |

| Angiotensin I | Peptide, Precursor to Angiotensin II researchgate.net |

| Angiotensin II | Peptide, Vasoconstrictor, Primary active product of RAAS consensus.appresearchgate.net |

| Bradykinin | Peptide, Vasodilator researchgate.netahajournals.org |

| Renin | Enzyme, Initiates the RAAS cascade nih.govresearchgate.net |

| Enalaprilat | Active metabolite of Enalapril, ACE inhibitor nih.govhmdb.ca |

Chemical Properties of Temocapril and this compound

| Property | Temocapril | This compound |

| Molecular Formula | C23H28N2O5S2 | C23H23D5N2O5S2 chemsrc.com |

| Molecular Weight | 476.61 g/mol apexbt.com | 481.64 g/mol chemsrc.com |

| CAS Number | 111902-57-9 apexbt.com | 1356840-03-3 nih.gov |

| Description | Prodrug-type angiotensin-I converting enzyme (ACE) inhibitor. nih.govhmdb.ca | Deuterium labeled Temocapril. chemsrc.com |

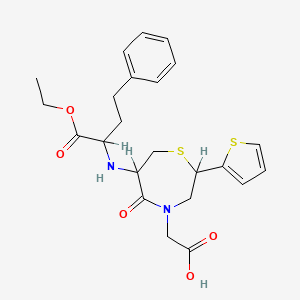

Structure

3D Structure

Properties

Molecular Formula |

C23H28N2O5S2 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

2-[6-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid |

InChI |

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27) |

InChI Key |

FIQOFIRCTOWDOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Characterization of Temocapril D5

Methodological Approaches for Selective Deuterium (B1214612) Incorporation into Complex Organic Molecules

The selective incorporation of deuterium into complex molecules like Temocapril (B1683001) requires sophisticated synthetic strategies. The primary methods involve either building the molecule from deuterated precursors or exchanging specific hydrogen atoms with deuterium in the final molecule or a late-stage intermediate. acs.orgrsc.org

Precursor-Based Deuteration Strategies for Thiazepine Derivatives

One of the most effective ways to introduce deuterium is to use deuterated starting materials in the synthesis of the core molecular scaffold. rsc.org For Temocapril, which features a thiazepine ring, this would involve the synthesis of a deuterated thiazepine precursor. drugbank.comchemmethod.com The synthesis of thiazepine derivatives often involves the cyclization of an α,β-unsaturated carbonyl compound with 2-aminobenzothiol in an alkaline medium. chemmethod.comresearchgate.net

To create a deuterated thiazepine ring, one could employ deuterated reagents during the formation of this key intermediate. For instance, using a deuterated version of 2-aminobenzothiol or a deuterated α,β-unsaturated carbonyl compound would result in a thiazepine ring with deuterium atoms at specific, predetermined positions. The choice of deuterated precursor dictates the final pattern of deuteration in the Temocapril-d5 molecule.

Hydrogen-Deuterium Exchange Reactions in Temocapril Synthesis

An alternative to precursor-based strategies is the direct exchange of hydrogen for deuterium on a pre-formed molecule or a late-stage intermediate. wikipedia.org This method, known as hydrogen-deuterium exchange (H/D exchange), can be facilitated by catalysts such as acids, bases, or metals. wikipedia.orgacs.org For aromatic systems, which are present in Temocapril's structure, superacid-mediated H/D exchange can be a powerful tool for achieving high levels of deuteration. researchgate.net

Multi-Step Synthesis of this compound: Reaction Schemes and Optimization

The synthesis of this compound would likely follow a multi-step pathway, integrating one of the deuteration strategies mentioned above. A plausible synthetic route could begin with the synthesis of a deuterated thiazepine intermediate.

A potential, generalized reaction scheme is outlined below:

Synthesis of a Deuterated Precursor: A deuterated chalcone (B49325) or a related α,β-unsaturated carbonyl compound is synthesized using standard organic chemistry techniques, incorporating deuterium at desired positions.

Formation of the Deuterated Thiazepine Ring: The deuterated precursor undergoes a cyclization reaction with 2-aminobenzothiol under basic conditions to form the deuterated thiazepine core structure. chemmethod.comresearchgate.net

Coupling and Elaboration: The deuterated thiazepine intermediate is then coupled with the side chain, (S)-1-(ethoxycarbonyl)-3-phenylpropylamine, or a derivative thereof. This step is followed by any necessary functional group manipulations to complete the synthesis of this compound.

Optimization of this synthetic route would involve fine-tuning reaction conditions at each step to maximize the yield and isotopic purity of the final product. This includes optimizing solvent systems, reaction times, temperatures, and catalyst loading.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Isotopic Purity Assessment of this compound

Following the synthesis, it is crucial to verify the structure and determine the isotopic purity of this compound. This is accomplished using a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Content

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location and extent of deuterium incorporation. researchgate.net By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the absence or reduction of signals corresponding to specific protons confirms their replacement by deuterium.

Furthermore, ²H NMR spectroscopy can be used to directly observe the deuterium atoms, providing definitive proof of their presence and location within the molecule. The integration of the signals in both ¹H and ²H NMR spectra allows for the quantification of deuterium incorporation at each labeled position. researchgate.net For complex molecules, two-dimensional NMR techniques, such as COSY and HSQC, can be employed to aid in the assignment of signals and confirm the deuteration pattern.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity

By analyzing the mass spectrum of this compound, the molecular ion peak will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of incorporated deuterium atoms. The high resolution of the instrument allows for the separation of the signals from the desired deuterated compound and any residual non-deuterated or partially deuterated species. researchgate.net This allows for a precise calculation of the isotopic purity of the bulk sample. researchgate.net Liquid chromatography coupled with HRMS (LC-HRMS) can also be used to separate any impurities before mass analysis, providing an even more accurate assessment. rsc.org

Interactive Data Table: Analytical Techniques for this compound Characterization

| Analytical Technique | Information Obtained | Key Parameters |

| ¹H NMR Spectroscopy | Position and percentage of deuterium incorporation. | Chemical shift (ppm), signal integration, coupling constants (J). |

| ²H NMR Spectroscopy | Direct detection and confirmation of deuterium atoms. | Chemical shift (ppm), signal integration. |

| High-Resolution Mass Spectrometry (HRMS) | Overall isotopic purity and confirmation of molecular weight. | Mass-to-charge ratio (m/z), isotopic distribution. |

| Liquid Chromatography-HRMS (LC-HRMS) | Separation of impurities and accurate isotopic purity assessment. | Retention time, m/z of eluting peaks. |

Chromatographic Purity and Impurity Profiling of Deuterated Standards

Chromatographic Purity Assessment

Chromatographic purity refers to the percentage of the desired compound in the total sample, excluding isotopic variations and solvents. High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for determining the chemical purity of pharmaceutical standards, including deuterated compounds. noblelight.comijpsonline.com In a typical analysis of this compound, a reversed-phase HPLC method would be employed to separate the main compound from any process-related chemical impurities. chromatographyonline.comchromatographyonline.com

These impurities can originate from various stages of the manufacturing process, including residual starting materials, by-products from side reactions, or degradation products formed during synthesis or storage. ajptr.com The HPLC system, often equipped with a UV detector, provides high-resolution separation, allowing for the quantification of these impurities relative to the main this compound peak. noblelight.comijpsonline.com A high degree of chemical purity, typically ≥98%, is essential for a reliable standard.

Table 1: Representative HPLC Purity Analysis Data for a Deuterated Standard This table illustrates a typical output for a chemical purity assessment, showing the separation of the main compound from its impurities.

| Peak Identity | Retention Time (min) | Area (%) | Purity Specification |

|---|---|---|---|

| Impurity A (Unidentified) | 4.8 | 0.15 | Total Impurities ≤ 2.0% |

| This compound | 8.2 | 99.65 | |

| Impurity B (Unidentified) | 9.5 | 0.20 | |

| Total Purity | - | 99.65% | ≥98.0% |

Impurity Profiling of this compound

Impurity profiling for a deuterated standard is a two-pronged approach that addresses both its isotopic composition and its chemical contaminants. pharmaffiliates.comnih.gov

Isotopic Purity and Isotopologues A crucial aspect of characterizing a deuterated standard is determining its isotopic purity and distribution. During the synthesis of this compound, it is inevitable that molecules with fewer than five deuterium atoms will be produced. nih.gov These are known as lower-mass isotopologues (e.g., d4, d3, d2, d1, and the non-deuterated d0 compound). While not considered impurities in the traditional sense, their presence and relative abundance must be accurately quantified as they are an integral part of the material's profile. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF), is the primary technique for this analysis. almacgroup.comresearchgate.net It can resolve and measure the relative intensities of the different isotopologues. This isotopic distribution profile is essential for accurate quantification in bioanalytical methods, ensuring that there is minimal interference between the internal standard and the non-deuterated analyte. cerilliant.comlgcstandards.com

Table 2: Example Isotopic Distribution Profile for this compound This table shows a hypothetical but typical mass spectrometry result for a deuterated standard, detailing the relative abundance of each isotopologue.

| Isotopologue | Relative Abundance (%) | Description |

|---|---|---|

| d0 (Unlabeled) | 0.01 | Temocapril with no deuterium atoms. |

| d1 | 0.05 | Temocapril with one deuterium atom. |

| d2 | 0.20 | Temocapril with two deuterium atoms. |

| d3 | 1.80 | Temocapril with three deuterium atoms. |

| d4 | 8.50 | Temocapril with four deuterium atoms. |

| d5 (Target) | 89.44 | Temocapril with five deuterium atoms. |

Chemical and Process-Related Impurities Beyond isotopic considerations, this compound must be assessed for organic impurities that can affect its quality and performance. ajptr.com These impurities are typically the same as those found in the manufacturing of the non-deuterated parent drug, Temocapril. The International Council for Harmonisation (ICH) provides guidelines for classifying and controlling such impurities, which include starting materials, by-products, intermediates, and degradation products. researchgate.net

For ACE inhibitors like Temocapril, potential impurities can include oxidation products, products of hydrolysis, and by-products from specific synthetic steps. researchgate.net Known related compounds of Temocapril that require monitoring include Temocapril Oxidant 1 and N-Nitroso Temocapril. veeprho.com Hyphenated techniques like LC-MS/MS are powerful tools for identifying and quantifying these trace-level impurities. ajptr.com A comprehensive Certificate of Analysis for this compound will list these identified impurities and confirm they are below established qualification thresholds.

Table 3: Potential Chemical Impurities in this compound Synthesis This table outlines potential process-related impurities and the analytical methods used for their control.

| Impurity Name | CAS Number | Potential Origin | Primary Analytical Method |

|---|---|---|---|

| (2S,6R)-6-Amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine | 110221-26-6 | Unreacted starting material/intermediate | LC-MS |

| Temocapril Oxidant 1 | 1448222-98-7 | Oxidation by-product | HPLC, LC-MS |

| N-Nitroso Temocapril | N/A | By-product from nitrosating agents | LC-MS/MS |

| Temocaprilat-d5 | N/A | Hydrolysis degradation product | HPLC, LC-MS |

Pharmacological Mechanisms and Preclinical Pharmacodynamics of Temocapril Parent Compound

Molecular Interactions of Temocapril (B1683001) with Angiotensin-Converting Enzyme

The primary mechanism of action for temocapril's therapeutic effects is the competitive inhibition of ACE by its active metabolite, temocaprilat (B1682742). drugbank.comcaymanchem.com This interaction prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. targetmol.com

Binding Kinetics and Affinity in Enzymatic Assays

In vitro enzymatic assays have demonstrated the high affinity of temocaprilat for ACE. Studies using rabbit lung ACE have determined the IC50 value—the concentration of an inhibitor required to reduce enzyme activity by half—for temocaprilat to be 3.6 nM. caymanchem.com Further research has shown that temocaprilat inhibits the contraction of isolated rat aorta induced by angiotensin I with an IC50 value of 7.6 nM. caymanchem.com Research also suggests that temocaprilat exhibits tighter vascular ACE binding compared to enalaprilat, another ACE inhibitor. drugbank.com

| Parameter | Value | Enzyme Source | Assay Condition |

| IC50 | 3.6 nM | Rabbit Lung ACE | Enzymatic Assay |

| IC50 | 7.6 nM | Rat Aorta | Angiotensin I-induced Contraction |

Comparative Inhibitory Potency with Other ACE Inhibitors in Preclinical Models

When compared to other ACE inhibitors, temocaprilat has shown comparable or superior potency in some preclinical assessments. For instance, temocaprilat demonstrates a slightly higher potency in inhibiting ACE isolated from rabbit lung than enalaprilat. drugbank.com While many ACE inhibitors have a low affinity for the canalicular multispecific organic anion transporter (cMOAT), which is involved in biliary excretion, temocaprilat is an effective substrate for this transporter. nih.gov This characteristic is distinct from other ACE inhibitors like benazepril, cilazapril, delapril, enalapril, and imidapril. nih.gov

Regulation of the Renin-Angiotensin-Aldosterone System in Experimental Animal Models

Temocapril administration significantly modulates the RAAS, a critical system for blood pressure regulation. Its effects are primarily seen in the reduction of angiotensin II formation and a potential influence on bradykinin (B550075) levels.

Impact on Angiotensin I to Angiotensin II Conversion

By inhibiting ACE, temocapril effectively blocks the conversion of angiotensin I to angiotensin II. targetmol.com In normotensive rats, oral administration of temocapril at doses of 0.1, 0.3, and 1 mg/kg leads to an inhibition of the pressor response induced by angiotensin I. caymanchem.com Similarly, intravenous administration of temocaprilat in anesthetized rats at doses between 1 and 30 µg/kg dose-dependently inhibits the pressor responses to angiotensin I. caymanchem.com

Organ-Specific Pharmacodynamic Responses in Preclinical Cardiovascular and Renal Models

Preclinical studies have highlighted the beneficial effects of temocapril on the cardiovascular and renal systems. In a rat model of chronic nitric oxide synthesis blockade, temocapril was shown to prevent cardiovascular remodeling. caymanchem.com In diabetic rat models, temocapril protects against endothelial dysfunction, preventing the impairment of acetylcholine-induced relaxation in aortic rings. caymanchem.com Furthermore, in a KKAy mouse model of type 2 diabetes, a 1 mg/kg dose of temocapril was found to reduce plasma glucose levels. caymanchem.com

| Preclinical Model | Organ System | Observed Effect |

| Rat model of chronic nitric oxide synthesis blockade | Cardiovascular | Prevention of cardiovascular remodeling |

| Diabetic rat model | Cardiovascular | Protection against endothelial dysfunction |

| KKAy mouse model of type 2 diabetes | Metabolic | Reduction of plasma glucose levels |

Vascular Remodeling and Vasodilation Effects in Animal Studies

Preclinical studies have demonstrated the significant effects of temocapril on vascular remodeling and vasodilation in various animal models. In a model of diabetes-induced endothelial dysfunction in rats, chronic treatment with temocapril prevented the impairment of endothelium-dependent relaxation of the aorta. nih.gov This protective effect was observed without altering the response to endothelium-independent vasodilators. nih.gov

In rats with long-term inhibition of nitric oxide (NO) synthesis, a condition that induces coronary vascular remodeling, temocapril was shown to prevent medial thickening and perivascular fibrosis. ahajournals.orgnih.gov A study comparing temocapril with an angiotensin II AT1 receptor antagonist found both to be equally effective in preventing this remodeling, suggesting that the beneficial effects of temocapril are primarily mediated by the inhibition of angiotensin II activity. ahajournals.orgnih.gov

Another study in spontaneously hypertensive rats (SHR) showed that temocapril hydrochloride could reduce the inhibitory effects of angiotensin I on neurogenic vasodilation in the mesenteric artery. medchemexpress.commedchemexpress.com

| Animal Model | Key Findings | Reference |

| Diabetic Rats | Prevented impairment of acetylcholine-induced relaxation in aortic rings. | caymanchem.comnih.gov |

| Rats with L-NAME-induced NO synthesis inhibition | Prevented coronary vascular remodeling (medial thickening and perivascular fibrosis). | caymanchem.comahajournals.orgnih.gov |

| Spontaneously Hypertensive Rats (SHR) | Reduced the inhibitory effects of angiotensin I on neurogenic vasodilation. | medchemexpress.commedchemexpress.com |

Renal Hemodynamic and Functional Modulations in Experimental Nephropathy Models

Temocapril has been shown to exert protective effects on the kidneys in experimental models of nephropathy. In a study on hypertensive rats with chronic focal and segmental glomerulosclerosis, both high and low doses of temocapril demonstrated significant renoprotective effects. karger.com The high dose, which lowered blood pressure, and the low dose, which did not, both suppressed intense proteinuria and glomerular extracapillary lesions, including macrophage infiltration. karger.com This suggests that the renoprotective effects of temocapril are, at least in part, independent of its systemic blood pressure-lowering effect. karger.com

In a model of progressive mesangioproliferative glomerulonephritis in rats, it was noted that the intrarenal renin-angiotensin system plays a crucial role in the progression of glomerular disease. nih.gov ACE inhibitors like temocapril are known to reduce intraglomerular pressure by decreasing efferent arteriolar resistance, which is a key mechanism in preserving renal function in conditions like IgA nephropathy. kjim.org Studies have also pointed to the role of angiotensin II in stimulating the release of transforming growth factor-β (TGF-β), a factor involved in renal fibrosis. kjim.org By reducing angiotensin II levels, temocapril can mitigate these fibrotic processes. kjim.org

| Animal Model | Key Findings | Reference |

| Hypertensive rats with focal and segmental glomerulosclerosis | Suppressed proteinuria and glomerular lesions, partly independent of blood pressure reduction. | karger.com |

| Models of progressive glomerulonephritis | Attenuates the progression of renal disease by reducing intraglomerular pressure and potentially inhibiting fibrotic pathways. | nih.govkjim.org |

| Rats with reduced renal mass | Control of glomerular hypertension with an ACE inhibitor limited glomerular injury. | jci.org |

Effects on Cardiac Remodeling and Myocardial Function in Animal Disease Models

Temocapril has demonstrated significant beneficial effects on cardiac remodeling and myocardial function in various animal models of heart disease. In a rat model of experimental autoimmune myocarditis, temocapril treatment ameliorated the condition and enhanced the expression of the cardiomyocyte redox regulatory protein thioredoxin, suggesting a protective effect against oxidative stress. medchemexpress.com

In a pressure-overload rat model transitioning to heart failure, temocapril significantly improved functional and hemodynamic parameters and, unlike some other cardiovascular agents, also reduced ventricular mass. j-circ.or.jp Another study on Dahl salt-sensitive rats, a model for hypertensive diastolic heart failure, showed that temocapril prevented the progression of left ventricular hypertrophy and fibrosis, and attenuated the increase in myocardial stiffness, thereby preventing the development of diastolic heart failure. nih.gov

Furthermore, in a mouse model of transverse aortic constriction (TAC)-induced cardiac hypertrophy, temocapril was found to reduce cardiac hypertrophy. mdpi.comresearchgate.net It also down-regulated the expression of genes associated with cardiac remodeling, such as periostin. oncotarget.commousemine.org In rats with congestive heart failure, temocapril reduced the heart weight to body weight ratio and ameliorated left ventricular perivascular fibrosis. ahajournals.orgahajournals.org

| Animal Model | Key Findings | Reference |

| Experimental autoimmune myocarditis (rat) | Ameliorated myocarditis and enhanced cardiomyocyte antioxidant protein expression. | medchemexpress.com |

| Pressure-overload induced heart failure (rat) | Improved functional and hemodynamic parameters and reduced ventricular mass. | j-circ.or.jp |

| Dahl salt-sensitive hypertensive rats | Prevented progression of left ventricular hypertrophy, fibrosis, and diastolic heart failure. | nih.gov |

| Transverse aortic constriction (mouse) | Reduced cardiac hypertrophy and down-regulated genes associated with remodeling. | mdpi.comresearchgate.netoncotarget.commousemine.org |

| Congestive heart failure (rat) | Reduced heart weight to body weight ratio and ameliorated perivascular fibrosis. | ahajournals.orgahajournals.org |

Preclinical Pharmacokinetic and Metabolic Investigations of Temocapril and Temocapril D5

Comparative Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The preclinical ADME profile of temocapril (B1683001) has been characterized in several animal models, primarily in rats and dogs. A distinguishing feature of temocapril is that its active metabolite, temocaprilat (B1682742), is predominantly excreted in the bile, which is different from many other ACE inhibitors that are mainly cleared through the kidneys. nih.govnih.gov This characteristic suggests its potential utility in patients with renal impairment. nih.gov In animal studies, a significant portion of the administered dose of temocapril is excreted in the feces as the active metabolite. nih.gov

Gastrointestinal Absorption Mechanisms in in vitro and Animal Models

Temocapril is designed for oral administration and is readily absorbed from the gastrointestinal tract. drugbank.comnih.gov In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have shown that temocapril is taken up by mucosal cells and extensively hydrolyzed to its active form, temocaprilat. biocrick.comresearchgate.net The absorption of temocapril appears to be influenced by the pH of the intestinal lumen. nih.gov Studies in a rat jejunal perfusion model indicated that temocapril was more readily taken up by mucosal cells at a lower luminal pH of 5.4 compared to higher pH values of 6.4 or 7.4. nih.gov This suggests that the acidic microenvironment of the upper small intestine may facilitate its absorption. nih.gov

The transport of the resulting temocaprilat across the intestinal epithelium is also influenced by pH, following the principles of pH partition theory. nih.gov Interestingly, in Caco-2 cells, temocaprilat derived from temocapril was transported more rapidly back into the apical (luminal) side than into the basolateral (blood) side, a phenomenon attributed to the larger surface area of the apical membrane due to microvilli. biocrick.com

Tissue Distribution Patterns in Preclinical Animal Systems

Following absorption and conversion to temocaprilat, the drug distributes to various tissues. In preclinical studies involving rats, temocapril has been shown to affect ACE activity in different tissues. For instance, oral administration of temocapril to rats suppressed plasma and renal ACE activity. medchemexpress.com In spontaneously hypertensive rats, temocapril treatment was found to inhibit ACE activity in the cerebrum and thoracic aorta.

Specific tissue distribution studies in rats have demonstrated that after intravenous administration of radiolabeled temocapril, the active metabolite temocaprilat is taken up by hepatocytes. medkoo.com This hepatic uptake is a crucial step for its subsequent biliary excretion. One study in rats with tumors showed that temocapril could decrease tumor tissue blood flow without significantly affecting blood flow in normal tissues like the liver, kidney, bone marrow, and brain. scispace.com

Prodrug Activation and Metabolic Pathways of Temocapril in Preclinical Systems

Temocapril's therapeutic action is dependent on its bioactivation to the potent ACE inhibitor, temocaprilat. caymanchem.comdrugfuture.com This conversion is a critical step in its metabolic pathway.

Esterase-Mediated Hydrolysis of Temocapril to Temocaprilat (Active Metabolite) in Hepatic and Extrahepatic Tissues

The primary metabolic reaction for temocapril is the hydrolysis of its ethyl ester group to form the active diacid metabolite, temocaprilat. ontosight.aidoi.org This reaction is catalyzed by carboxylesterases (CES). medchemexpress.comcaymanchem.com In humans, carboxylesterase 1 (CES1), which is highly expressed in the liver, is primarily responsible for this conversion. medchemexpress.comresearchgate.net While human intestinal carboxylesterase has been found to poorly catalyze the hydrolysis of temocapril, human brain carboxylesterase (hBr2) has shown the highest specific activity towards it. doi.org

In vitro studies with Caco-2 cells have confirmed that temocapril is mainly hydrolyzed to temocaprilat intracellularly after being taken up by the intestinal cells. researchgate.net These cells predominantly express hCE-1, similar to the human liver. researchgate.net In rat intestinal preparations, hydrolysis of temocapril is also observed, mediated by serine esterases located on the membranes of epithelial cells. nih.govresearchgate.net

| Model System | Key Findings | Reference(s) |

| Caco-2 Cells | Temocapril is extensively hydrolyzed to temocaprilat intracellularly. | researchgate.net, |

| Rat Jejunum | Hydrolysis is mediated by serine esterases on epithelial cell membranes. | nih.gov, researchgate.net |

| Human Liver | Carboxylesterase 1 (CES1) is the primary enzyme for hydrolysis. | medchemexpress.com, caymanchem.com |

| Human Brain | Brain carboxylesterase hBr2 shows high specific activity for temocapril hydrolysis. | doi.org |

Cytochrome P450 (CYP) and Other Enzymatic Biotransformations of Temocaprilat

While the primary metabolic step for temocapril is its hydrolysis to temocaprilat, further metabolism of temocaprilat can occur. Some sources suggest that temocaprilat may undergo further oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6, leading to inactive metabolites. ontosight.ai These inactive metabolites can then be conjugated, for instance through glucuronidation, to increase their water solubility and facilitate their excretion. ontosight.ai However, another source indicates that CYP enzymes, specifically the CYP1A family, are not involved in the metabolism of temocapril. nih.gov

The active metabolite, temocaprilat, is a substrate for transporters involved in its excretion. Specifically, its predominant biliary excretion is mediated by an ATP-dependent active transporter known as the canalicular multispecific organic anion transporter (cMOAT or MRP2). nih.govuni.lu Studies in Eisai hyperbilirubinemic mutant rats (EHBR), which have a deficient cMOAT, showed a significantly lower biliary clearance of temocaprilat compared to normal Sprague-Dawley rats. nih.gov

| Biliary Clearance of Temocaprilat in Rats | |

| Animal Model | Biliary Clearance (ml/min/kg) |

| Sprague-Dawley Rats | 5.00 |

| Eisai Hyperbilirubinemic Mutant Rats (EHBR) | 0.25 |

| Data from Ishizuka et al., 1997 |

Comparative Metabolic Stability of Temocapril and Temocapril-d5 in Microsomal and Hepatocyte Systems

Studies on the metabolism of temocapril in human and rat liver microsomes have focused on its hydrolysis to temocaprilat. researchgate.net The stability of temocapril in rat plasma is relatively low, with a rapid degradation observed, whereas it is more stable in dog and human plasma. researchgate.net This highlights species differences in the enzymes responsible for its metabolism.

Preclinical Data on this compound Pharmacokinetics and Metabolism Not Publicly Available

Following a comprehensive review of scientific literature and publicly accessible data, it has been determined that there are no available preclinical studies detailing the specific pharmacokinetic and metabolic profile of this compound. While the deuterated compound this compound is available from research chemical suppliers for use in metabolic and pharmacokinetic research, published studies investigating its properties as a therapeutic agent in preclinical models could not be identified. veeprho.commedchemexpress.com

Temocapril, the non-deuterated parent compound, is an angiotensin-converting enzyme (ACE) inhibitor that is converted in the body to its active metabolite, temocaprilat. drugbank.comdrugfuture.com A unique characteristic of temocapril is its dual excretion pathway, with elimination occurring through both renal and biliary routes. nih.govnih.gov This has made it a subject of interest, particularly for use in patients with renal impairment, as the biliary route can compensate for reduced kidney function. clearsynthdiscovery.comlibretexts.org

The process of deuteration, where hydrogen atoms are replaced with their stable isotope deuterium (B1214612), is a strategy used in medicinal chemistry to alter the metabolic profile of a drug. medchemexpress.comprinceton.edu This is based on the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer drug half-life and altered systemic exposure. iupac.org

However, to generate the detailed article as requested—covering specific experimental designs, alterations in metabolic clearance, metabolite profiling, and excretion pathways for this compound in animal models—data from dedicated preclinical investigations are required. Such studies would involve administering this compound to animal subjects and analyzing biological samples to measure pharmacokinetic parameters and identify metabolites. iupac.org Despite extensive searches, no such studies or corresponding data for this compound have been found in the public domain. The available information is limited to the general pharmacology of temocapril and the theoretical principles of deuterium isotope effects.

Without specific research findings on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Analytical Methodologies Utilizing Temocapril D5 As an Internal Standard

Fundamentals of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique renowned for its high accuracy and precision. ontosight.ainih.gov The fundamental principle of IDMS involves adding a known quantity of an isotopically distinct form of the analyte, such as Temocapril-d5, to a sample at the very beginning of the analytical process. wikipedia.orgptb.de This isotopically labeled compound, often called a "spike" or internal standard, is chemically identical to the target analyte but differs in mass due to the presence of heavier stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). wuxiapptec.com

Because this compound shares virtually identical physicochemical properties with the unlabeled (or "native") temocapril (B1683001), it behaves in the same manner during every step of sample handling, including extraction, cleanup, and chromatographic separation. waters.com Consequently, any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard. ptb.de

The mass spectrometer differentiates between the native analyte and the stable isotope-labeled internal standard based on their distinct mass-to-charge (m/z) ratios. ontosight.ai Quantification is achieved by measuring the ratio of the mass spectrometric signal of the native analyte to that of the internal standard. wikipedia.orgchromatographyonline.com This ratiometric approach effectively nullifies variations caused by sample loss or fluctuations in instrument response, establishing IDMS as a definitive method for bioanalysis. wikipedia.orgchromatographyonline.com

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Temocapril and Temocaprilat (B1682742) Quantification

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) provides a powerful platform for the selective and sensitive quantification of temocapril and its active diacid metabolite, temocaprilat. preprints.orgnih.gov The incorporation of this compound as an internal standard is indispensable for the development of rugged and reliable LC-MS/MS methods. nih.gov

Achieving efficient chromatographic separation is vital to distinguish temocapril, temocaprilat, and this compound from endogenous components within the biological matrix that could interfere with detection. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed for this purpose. researchgate.netnih.gov

Separation is typically performed on a C18 column. The mobile phase generally consists of an aqueous solution containing a small percentage of acid, such as formic acid, and an organic solvent like acetonitrile. researchgate.net The acid helps to produce protonated molecules suitable for mass spectrometric detection, while a gradient elution—where the concentration of the organic solvent is gradually increased—is often used to effectively separate the more polar temocaprilat from the less polar parent drug, temocapril, within a reasonable timeframe. researchgate.net

Tandem mass spectrometry operated in the Multiple Reaction Monitoring (MRM) mode affords exceptional selectivity for quantitative analysis. lcms.cz This technique involves selecting a specific precursor ion (Q1), fragmenting it in a collision cell (Q2), and monitoring a specific product ion (Q3). This precursor-to-product ion transition is unique to the target compound. nih.gov

For the analysis of temocapril and temocaprilat, with this compound as the internal standard, the mass spectrometer is tuned to detect the specific MRM transitions for each compound, typically involving the protonated molecules [M+H]⁺.

Table 1: Representative MRM Transitions for Temocapril, Temocaprilat, and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Temocapril | 477.2 | 348.2 |

| Temocaprilat | 449.2 | 320.1 |

| This compound | 482.2 | 353.2 |

Note: These m/z values are illustrative and can vary slightly based on the specific adduct ion monitored and the instrument used.

To ensure the reliability of bioanalytical data, methods are rigorously validated according to regulatory guidelines.

Linearity : The method must demonstrate a linear relationship between the analyte concentration and the measured response over a specified range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against known concentrations. For temocapril and temocaprilat, linear ranges often span from sub-ng/mL to several hundred ng/mL. nih.govnih.gov

Accuracy and Precision : Accuracy measures how close the determined concentration is to the true value, while precision reflects the repeatability of the measurements. These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. Typically, the precision (expressed as relative standard deviation, RSD) should be within 15%, and the accuracy should be within ±15% of the nominal value. nih.govnih.gov

Selectivity : This parameter confirms the method's ability to measure the analytes without interference from other components in the biological matrix. It is assessed by analyzing blank matrix samples from multiple sources to ensure no significant peaks appear at the retention times of the analytes or the internal standard.

Mass Spectrometric Parameters for this compound and Corresponding Analytes: Multiple Reaction Monitoring (MRM) Transitions

Role of this compound in Mitigating Matrix Effects and Enhancing Reproducibility in Bioanalytical Assays

Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting substances from the biological sample that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. waters.comchromatographyonline.com

The foremost benefit of using a stable isotope-labeled internal standard like this compound is its ability to compensate for these matrix effects. wuxiapptec.comlgcstandards.com Since this compound co-elutes with temocapril and possesses the same ionization efficiency, it is affected by ion suppression or enhancement to the same degree as the analyte. wuxiapptec.comwaters.com

By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized. chromatographyonline.com The effectiveness of this compensation is often evaluated by calculating a matrix factor. The use of this compound ensures that this ratio remains constant even with differing matrix effects across various samples, which significantly improves the reproducibility and ruggedness of the bioanalytical method. waters.comnih.gov

Application in Quality Control and Quality Assurance Protocols

The use of stable isotope-labeled internal standards (SIL-IS) is becoming increasingly prevalent in pharmaceutical quality control (QC) and quality assurance (QA) protocols, particularly for methods employing mass spectrometry. nih.gov this compound, as the deuterated counterpart of Temocapril, serves as an ideal internal standard for ensuring the quality and purity of the active pharmaceutical ingredient (API). medchemexpress.com

In pharmaceutical manufacturing, stringent international regulatory guidelines necessitate the development of robust, validated analytical methods to identify and quantify impurities. researchgate.net These impurities can arise from the synthesis process, degradation of the drug substance during storage, or the presence of contaminants. The use of this compound in quantitative methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise measurement of trace-level impurities. nih.gov

The primary value of a SIL-IS like this compound is its ability to mimic the analyte (Temocapril) during sample preparation, chromatography, and ionization, thereby compensating for variations or matrix effects that could otherwise compromise the accuracy of the results. nih.gov This is particularly crucial for ACE inhibitors, which can be susceptible to degradation through hydrolysis or oxidation. By ensuring the accuracy of impurity profiling, this compound plays a vital role in the quality assessment of the drug substance, confirming that it meets the strict purity standards required for pharmaceutical products. researchgate.net

Table 1: Representative Parameters for a QC/QA Method Using LC-MS/MS This table illustrates typical parameters for a hypothetical quality control method for the quantification of a specified impurity in Temocapril API using this compound as an internal standard.

| Parameter | Value |

| Instrumentation | UPLC-Tandem Mass Spectrometer |

| Analyte | Temocapril Impurity A |

| Internal Standard (IS) | This compound |

| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (Impurity) | Analyte-specific precursor ion > product ion |

| Monitored Transition (IS) | e.g., m/z 484.2 > 239.1 (Hypothetical for this compound) |

| Limit of Quantitation (LOQ) | e.g., 0.05 ng/mL |

| Linearity (r²) | > 0.995 |

Bioanalytical Applications of this compound in Preclinical Pharmacokinetic and Metabolism Studies

This compound is an indispensable tool in the preclinical evaluation of Temocapril, specifically in pharmacokinetic (PK) and metabolism studies. veeprho.com Temocapril is a prodrug that is rapidly absorbed and converted in the liver by carboxylesterase enzymes into its active diacid metabolite, temocaprilat. drugbank.comresearchgate.netmedchemexpress.com Accurate bioanalysis requires the simultaneous quantification of both the parent prodrug and its active metabolite in biological matrices such as plasma and urine. researchgate.net

The use of a deuterated internal standard like this compound is considered the gold standard for quantitative bioanalysis using LC-MS/MS. nih.gov Because its physicochemical properties are nearly identical to the unlabeled analyte, this compound co-elutes chromatographically and experiences similar extraction recovery and ionization suppression or enhancement. nih.gov This ensures high accuracy and precision, which is essential for defining the PK profile of a drug.

In a relevant study, a deuterated version of a Temocapril metabolite was used as an internal standard to develop a sensitive gas chromatographic-mass spectrometric (GC-MS) method for the simultaneous determination of Temocapril and its active metabolite. researchgate.net The method involved extraction from plasma and urine followed by derivatization and achieved a detection limit of 0.5 ng/mL in plasma, demonstrating the sensitivity required for PK studies. researchgate.net Such methods allow researchers to accurately determine key PK parameters like Cmax (maximum concentration), tmax (time to maximum concentration), and the area under the plasma concentration-time curve (AUC), providing a clear understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The stability of this compound makes it a reliable tracer for quantitative analysis throughout the drug development process. medchemexpress.com

Table 2: Representative Bioanalytical Method Parameters for a Preclinical PK Study This table presents typical parameters for an LC-MS/MS method designed to quantify Temocapril and its active metabolite, Temocaprilat, in plasma using this compound as the internal standard. Parameters are based on established methods for similar ACE inhibitors. nih.govmdpi.com

| Parameter | Value |

| Instrumentation | UPLC-Tandem Mass Spectrometer |

| Biological Matrix | Plasma |

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction |

| Internal Standard | This compound |

| Chromatographic Column | BEH C18 (e.g., 130 Å, 1.7 µm, 2.1 x 50 mm) mdpi.com |

| Column Temperature | 60 °C mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Temocapril) | m/z 479.2 > 234.1 (representative) |

| MRM Transition (Temocaprilat) | m/z 423.1 > 206.2 (representative) |

| MRM Transition (this compound) | m/z 484.2 > 239.1 (representative) |

| Collision Energy | 26-28 V mdpi.com |

| Lower Limit of Quantitation (LLOQ) | 0.5 - 1.0 ng/mL nih.gov |

| Calibration Range | e.g., 1.0 - 1000 ng/mL nih.gov |

| Inter-day Precision (CV%) | < 7% nih.gov |

| Method Validation Guideline | ICH M10 Bioanalytical Method Validation mdpi.com |

Emerging Research Directions and Future Perspectives for Deuterated Ace Inhibitors

Exploration of Novel Deuterated Analogues of Temocapril (B1683001) for Targeted Metabolic Modulation

The primary rationale for creating deuterated drug analogues is to influence the drug's metabolic pathway. nih.gov The bond between carbon and deuterium (B1214612) is significantly stronger than the carbon-hydrogen bond, a difference that can slow down metabolic reactions where breaking this bond is the rate-limiting step. juniperpublishers.comgabarx.com This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of targeted metabolic modulation. juniperpublishers.comnih.gov

For ACE inhibitors like Temocapril, which undergo metabolism in the body, deuteration offers a pathway to optimization. drugbank.comnih.gov By selectively replacing hydrogens at "soft spots"—sites on the molecule most vulnerable to metabolic enzymes like cytochrome P450—researchers can aim to:

Alter metabolic pathways: Deuteration can sometimes divert metabolism away from pathways that produce unwanted or toxic metabolites, a phenomenon termed "metabolic shunting." juniperpublishers.comgabarx.com This could potentially lead to a better safety profile.

Increase bioavailability: By slowing down first-pass metabolism in the liver, a greater amount of the active drug may reach systemic circulation. selvita.com

The exploration of novel deuterated analogues of Temocapril would involve identifying its primary metabolic sites and systematically replacing hydrogen with deuterium at these positions. For example, if a specific part of the Temocapril molecule is known to be rapidly oxidized, creating an analogue with deuterium at that site could slow this process, potentially leading to a more favorable pharmacokinetic profile. However, the effects of deuteration are not always predictable and must be determined experimentally, as slowing one metabolic pathway might increase activity in another, a process known as metabolic switching. nih.govresearchgate.net

Advanced Computational Modeling and Simulation for Predicting Deuteration Effects on Drug Disposition

Predicting the precise impact of deuteration on a drug's absorption, distribution, metabolism, and excretion (ADME) is a significant challenge. juniperpublishers.comresearchgate.net Advanced computational modeling and simulation are becoming indispensable tools in this endeavor. These in silico methods allow researchers to forecast the potential effects of isotopic substitution before undertaking costly and time-consuming synthesis and in vitro testing. plos.orgresearchgate.net

Key computational approaches include:

Molecular Docking: These simulations predict how a drug molecule, such as a deuterated Temocapril analogue, fits into the active site of a metabolic enzyme (e.g., CYP2C19). plos.org This can help identify the most likely sites of metabolism and predict whether deuteration at a specific position will hinder the enzymatic reaction. plos.org

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods provide a highly detailed view of the chemical reactions involved in metabolism. They can be used to calculate the energy required to break a C-H versus a C-D bond, thereby predicting the magnitude of the kinetic isotope effect. mdpi.com

Pharmacokinetic (PK) Modeling: Once initial data on metabolic rates are obtained (either from in vitro experiments or QM/MM predictions), PK models can simulate how these changes would affect the drug's concentration profile in the body over time. informaticsjournals.co.in

These computational tools help rationalize experimental outcomes and guide the design of new deuterated analogues. plos.orgmdpi.com For instance, if modeling predicts that deuterating a specific methyl group on an ACE inhibitor will have a significant KIE, that analogue becomes a high-priority candidate for synthesis and further study. plos.org

| Computational Tool | Application in Deuteration Research | Predicted Outcome |

| Molecular Docking | Simulates the binding of a deuterated drug to metabolic enzymes. | Identifies preferred metabolic sites and potential for altered enzyme interaction. plos.org |

| Quantum Mechanics (QM) | Calculates the energy of C-H vs. C-D bond cleavage. | Predicts the theoretical magnitude of the Kinetic Isotope Effect (KIE). mdpi.com |

| Pharmacokinetic (PK) Modeling | Simulates drug concentration over time based on metabolic parameters. | Forecasts changes in half-life, AUC, and Cmax. informaticsjournals.co.in |

| Free Energy Perturbation (FEP) | Computes the difference in binding affinity between deuterated and non-deuterated compounds. | Quantifies the impact of deuteration on drug-target interactions. mdpi.com |

Integration of Temocapril-d5 in High-Throughput Screening and Mechanistic Pharmacokinetic Studies

Currently, the primary application of this compound is as an internal standard in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.commedchemexpress.com This is a critical role in both high-throughput screening (HTS) and detailed mechanistic pharmacokinetic (PK) studies. symeres.commusechem.com

High-Throughput Screening (HTS): In HTS, thousands of compounds are rapidly tested for biological activity. molchem.skresearchgate.net When screening for modulators of ACE or related pathways, accurate quantification of the parent compound (Temocapril) is essential. A stable isotope-labeled internal standard like this compound is added at a known concentration to every sample. biopharmaservices.com Because it is nearly identical to the analyte chemically, it experiences similar variations during sample processing, extraction, and analysis. scispace.comaptochem.com By comparing the mass spectrometer's response for the analyte to that of the known quantity of the internal standard, researchers can achieve highly accurate and precise quantification, which is crucial for making reliable decisions in a high-volume setting. kcasbio.com

Mechanistic Pharmacokinetic Studies: To understand the detailed ADME processes of a drug, researchers use stable isotope-labeled compounds like this compound. symeres.comaap.org These studies can involve:

Tracing Metabolic Pathways: By administering the deuterated compound, analysts can track the appearance of deuterated metabolites, helping to identify and quantify the metabolic pathways of the drug. aap.org

Determining Absolute Bioavailability: In what is known as a "microtracer" study, a small intravenous dose of the labeled drug is given simultaneously with an oral dose of the non-labeled drug. By measuring the ratio of labeled to unlabeled drug in the blood, researchers can calculate the exact fraction of the oral dose that reaches systemic circulation.

Investigating Drug-Drug Interactions: Labeled compounds can be used to study how one drug affects the metabolism of another without having to stop a patient's existing therapy. aap.orgnih.gov

The use of this compound ensures that the data generated in these crucial studies are robust and reliable, correcting for variability in sample handling and instrument response. biopharmaservices.comnih.gov

Q & A

Q. How can isotope tracing with this compound enhance understanding of drug-induced renal metabolic reprogramming?

- Methodological Answer : Administer <sup>13</sup>C-labeled glucose alongside this compound in nephrectomy models. Use flux balance analysis (FBA) to track isotopic enrichment in renal TCA cycle intermediates via GC-MS. Correlate metabolic shifts with histopathological changes to identify nephroprotective mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.